molecular formula C15H23NO2 B015524 (-)-N-Desmethyl Tramadol CAS No. 147762-58-1

(-)-N-Desmethyl Tramadol

Cat. No.: B015524
CAS No.: 147762-58-1
M. Wt: 249.35 g/mol
InChI Key: VUMQHLSPUAFKKK-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-N-Desmethyl Tramadol: is a metabolite of tramadol, a widely used analgesic. Tramadol is a synthetic opioid that is commonly prescribed for the treatment of moderate to severe pain. The compound this compound is formed through the N-demethylation of tramadol, primarily catalyzed by the cytochrome P450 enzyme system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-N-Desmethyl Tramadol typically involves the N-demethylation of tramadol. This can be achieved using various reagents such as thionyl chloride or acetic anhydride in the presence of a suitable solvent like dimethylformamide or chlorobenzene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-N-Desmethyl Tramadol can undergo oxidation reactions, typically forming N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted analogs of this compound .

Scientific Research Applications

Chemistry: In chemistry, (-)-N-Desmethyl Tramadol is used as a reference compound for studying the metabolic pathways of tramadol. It is also employed in the synthesis of novel analgesic compounds .

Biology: In biological research, the compound is used to study the pharmacokinetics and pharmacodynamics of tramadol and its metabolites. It helps in understanding the metabolic fate and biological activity of tramadol .

Medicine: In medicine, this compound is investigated for its analgesic properties. It is also studied for its potential use in treating conditions like neuropathic pain and fibromyalgia .

Industry: In the pharmaceutical industry, the compound is used in the development of new pain management therapies. It is also employed in quality control processes to ensure the efficacy and safety of tramadol-based medications .

Mechanism of Action

Molecular Targets and Pathways: (-)-N-Desmethyl Tramadol exerts its effects primarily through the activation of μ-opioid receptors in the central nervous system. It also inhibits the reuptake of norepinephrine and serotonin, enhancing inhibitory effects on pain transmission .

Pathways Involved: The compound modulates pain perception by interacting with the μ-opioid receptors and inhibiting the reuptake of monoamines. This dual mechanism of action contributes to its analgesic properties .

Comparison with Similar Compounds

Uniqueness: (-)-N-Desmethyl Tramadol is unique due to its specific metabolic pathway and dual mechanism of action. Unlike other opioids, it not only activates μ-opioid receptors but also inhibits the reuptake of norepinephrine and serotonin, providing a broader spectrum of analgesic effects .

Properties

IUPAC Name

(1S,2S)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMQHLSPUAFKKK-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-N-Desmethyl Tramadol
Reactant of Route 2
(-)-N-Desmethyl Tramadol
Reactant of Route 3
(-)-N-Desmethyl Tramadol
Reactant of Route 4
(-)-N-Desmethyl Tramadol
Reactant of Route 5
(-)-N-Desmethyl Tramadol
Reactant of Route 6
(-)-N-Desmethyl Tramadol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.